1-(4-Methoxyphenyl)-2-phenylaziridine
Description
Structure
3D Structure
Properties
CAS No. |
64222-59-9 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylaziridine |
InChI |
InChI=1S/C15H15NO/c1-17-14-9-7-13(8-10-14)16-11-15(16)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 |
InChI Key |
FUKKRVVTCNRSNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Reactivity and Transformations of 1 4 Methoxyphenyl 2 Phenylaziridine and Analogous N Aryl Aziridines
Nucleophilic Ring-Opening Reactions
The ring-opening of aziridines with nucleophiles is a fundamental transformation for creating new carbon-carbon and carbon-heteroatom bonds. scilit.comdoaj.org The reaction typically proceeds via the cleavage of one of the carbon-nitrogen bonds upon attack by a nucleophile. researchgate.net For non-activated aziridines, like N-aryl aziridines, the reaction conditions, the nature of the substituents on the aziridine (B145994) ring, and the identity of the nucleophile all play crucial roles in determining the outcome of the reaction. mdpi.commdpi.com
A primary challenge in the synthetic application of aziridines is controlling the regioselectivity and stereochemistry of the ring-opening reaction. mdpi.com In traditional Lewis acid-promoted variants, predicting the site of nucleophilic attack can be difficult as it is highly dependent on the specific combination of substrate and nucleophile. acs.orgmdpi.com The reaction can proceed through a spectrum of mechanisms ranging from a pure SN2 pathway, involving attack at the sterically least hindered carbon, to an SN1-like pathway, where the nucleophile attacks the carbon best able to stabilize a positive charge. The stereochemical outcome is typically a Walden inversion at the center of attack, consistent with an SN2 mechanism. nih.gov
The identity of the nucleophile is a critical factor governing the regioselectivity of the aziridine ring-opening. A wide array of nucleophiles, including carbon-, nitrogen-, and oxygen-based reagents, have been employed in these transformations. mdpi.comresearchgate.net
Carbon-based nucleophiles , such as organometallic reagents and carbanions, are effective for forming new C-C bonds. acs.org
Nitrogen-based nucleophiles , including various amines, have been used to synthesize vicinal diamines, which are important structural motifs. researchgate.netrsc.org
Oxygen-based nucleophiles , like water, alcohols, and carboxylic acids, lead to the formation of β-amino alcohols or their ester derivatives. frontiersin.org
The regiochemical outcome is a result of the interplay between the nucleophile's properties (hardness/softness, steric bulk) and the electronic and steric characteristics of the aziridine substrate. For instance, in the case of a 2-substituted aziridine, a "hard" nucleophile might favor attack at the more electrophilic carbon, while a "soft" nucleophile might be more influenced by orbital overlap considerations.
| Nucleophile Type | Example Nucleophile | Typical Product | Reference |
|---|---|---|---|
| Carbon-based | Organometallic Reagents (e.g., Grignard) | β-Amino Alkanes | acs.org |
| Nitrogen-based | Amines, Hydrazones | Vicinal Diamines | researchgate.net |
| Oxygen-based | Acetic Acid, Water | β-Amino Esters, β-Amino Alcohols | frontiersin.org |
The substituents on the aziridine ring exert profound steric and electronic effects that dictate the regioselectivity of nucleophilic attack. mdpi.comfrontiersin.org For 2-substituted N-aryl aziridines like 1-(4-methoxyphenyl)-2-phenylaziridine, the phenyl group at the C2 position is the dominant controlling element.
Electronic Effects : The phenyl group at C2 can stabilize a developing positive charge in the transition state. This electronic stabilization favors nucleophilic attack at the benzylic C2 carbon, as the C2-N bond cleavage has a lower activation energy due to a more stable, SN1-like transition state. researchgate.net Conversely, electron-withdrawing groups on the aziridine nitrogen atom (e.g., N-sulfonyl) activate the ring, making both carbons more electrophilic and susceptible to nucleophilic attack. researchgate.netnih.gov The N-(4-methoxyphenyl) group is generally considered a non-activating group, though its electronic properties can still subtly influence the reactivity. nih.gov
Steric Effects : From a purely steric standpoint, nucleophilic attack would be favored at the less substituted C3 carbon to minimize steric hindrance, which is characteristic of an SN2 mechanism. researchgate.net
In the case of 2-phenylaziridines, the electronic effect of the phenyl group typically outweighs steric considerations, leading to preferential cleavage of the more substituted C2-N bond. researchgate.net
The development of catalytic methods has provided a powerful tool for overcoming the inherent substrate-controlled regioselectivity of aziridine ring-opening reactions. By carefully selecting the catalyst system, it is possible to switch the regioselectivity and direct the nucleophile to either the C2 or C3 position of the aziridine ring. acs.orgmdpi.com
This catalyst-dependent regioselectivity switching is particularly evident in transition metal catalysis. For example, different palladium catalyst systems can lead to divergent ring-opening outcomes from the same aziridine substrate. The choice of ligand on the metal center, such as N-heterocyclic carbenes (NHCs) versus phosphine (B1218219) ligands (PR₃), can invert the regioselectivity of the initial oxidative addition step, thereby controlling the final product. acs.org This allows for the synthesis of either branched or linear products from a single starting material, significantly enhancing the synthetic utility of aziridines.
Transition metal catalysis has emerged as a robust and reliable strategy for achieving highly regioselective and stereospecific ring-opening of aziridines. researchgate.netscilit.comdoaj.org These methods often operate under milder conditions and exhibit greater functional group tolerance compared to traditional methods. mdpi.com The catalytic cycle typically involves an initial interaction between the metal complex and the aziridine, which activates the C-N bond towards cleavage.
Palladium catalysis has been extensively explored for the ring-opening cross-coupling of aziridines. mdpi.comresearchgate.net These reactions utilize aziridines as electrophilic partners, akin to alkyl pseudohalides, in cross-coupling processes. acs.org A key step in the catalytic cycle is the oxidative addition of a low-valent palladium(0) complex into one of the aziridine C(sp³)–N bonds. acs.orgresearchgate.net
For a 2-phenylaziridine, the regioselectivity of the oxidative addition is highly dependent on the palladium catalyst system. Computational and experimental studies have shown that interactions between the catalyst and the aziridine substrate play a crucial role. acs.org For instance, Pd/NHC catalyst systems have been shown to selectively cleave the C2-N bond at the sterically more demanding benzylic position. acs.org This allows for the synthesis of enantioenriched β-phenethylamines and other valuable compounds from readily available chiral aziridines. mdpi.com
| Aziridine Substrate | Coupling Partner | Catalyst System | Product Type | Regioselectivity | Reference |
|---|---|---|---|---|---|
| 2-Arylaziridine | Arylboronic Acid | Pd(0)/NHC | β,β-Diarylethylamine | C2-N Cleavage | acs.org |
| 2-Arylaziridine | Silylborane | Pd(0)/PR₃ | β-Aminoethylsilane | C3-N Cleavage | acs.org |
| Aziridine-2-carboxylate | Arylboronic Acid | Pd(0)/Ligand | β²-Aryl Amino Acid | C2-N Cleavage | mdpi.com |
The mechanism involves the coordination of the aziridine to the Pd(0) complex, followed by the SN2-type oxidative addition to form a palladacyclic intermediate. This intermediate then undergoes further reaction, such as transmetalation with a boronic acid, and subsequent reductive elimination to furnish the cross-coupled product and regenerate the Pd(0) catalyst. acs.org
Transition Metal-Catalyzed Ring-Opening Transformations
Nickel-Catalyzed Reductive Carboxylation and Cross-Coupling
Nickel catalysis provides a powerful tool for the functionalization of N-aryl aziridines through reductive ring-opening reactions. A notable transformation is the reductive carboxylation, which introduces a carboxylic acid group, and cross-coupling reactions that form new carbon-carbon bonds.
A mild and selective nickel-catalyzed reductive carboxylation of N-substituted aziridines with carbon dioxide (CO₂) at atmospheric pressure has been developed to produce β-amino acids. acs.org This method is characterized by its operational simplicity and high chemo- and regioselectivity. The reaction's success is highly dependent on the choice of reductant, ligand, and the presence of an alcohol additive. Manganese (Mn) metal is a crucial reductant, and the addition of methanol (B129727) (MeOH) was found to be critical for the reaction to proceed effectively. This transformation offers a direct route to valuable β-amino acid building blocks from readily available aziridine precursors. acs.org
Table 1: Nickel-Catalyzed Reductive Carboxylation of N-Sulfonyl Aziridines
| Entry | Aziridine Substrate | Ligand | Yield (%) |
| 1 | N-Ts-2-phenylaziridine | L1 (bipyridine) | 85 |
| 2 | N-Ts-2-(4-chlorophenyl)aziridine | L1 (bipyridine) | 78 |
| 3 | N-Ts-2-(4-methylphenyl)aziridine | L1 (bipyridine) | 82 |
| 4 | N-Bs-2-phenylaziridine | L2 (phenanthroline) | 88 |
| Conditions: NiBr₂·diglyme (10 mol %), Ligand (10 mol %), Mn (3.0 equiv.), MeOH (5.0 equiv.), DMA, CO₂ (1 atm), 25 °C, 24 h. Data sourced from related studies on N-sulfonyl aziridines. |
In addition to carboxylation, nickel-catalyzed reductive cross-coupling reactions have been employed to form C(sp³)–C(sp³) bonds. For instance, the cross-coupling of N-sulfonyl styrenyl aziridines with alkyl bromides can be achieved, demonstrating the versatility of nickel catalysis in aziridine chemistry.
Silver(I)-Catalyzed C-Arylation
Silver(I) complexes have emerged as effective catalysts for the C-arylation of N-activated aziridines. These reactions typically proceed via a Friedel-Crafts-type mechanism, where the aziridine, activated by the silver(I) catalyst, undergoes nucleophilic attack by an arene.
Silver(I)-diene complexes, such as [Ag(COD)₂]PF₆, efficiently catalyze the arylation of N-tosylaziridines with various arenes and heteroarenes under ambient conditions. wikipedia.org The reaction affords β-aryl amine derivatives with excellent regioselectivity, with the nucleophilic attack occurring at the benzylic carbon of the aziridine. Mechanistic studies suggest that the reaction involves the formation of a silver-arene intermediate. wikipedia.org The catalytic activity is influenced by the nature of the diene ligand, with cyclooctadiene (COD) generally providing the best results. wikipedia.org
Table 2: Silver(I)-Catalyzed C-Arylation of 2-Phenyl-N-tosylaziridine
| Entry | Arene | Catalyst | Solvent | Yield (%) |
| 1 | Benzene | [Ag(COD)₂]PF₆ | Dichloromethane | 92 |
| 2 | Toluene | [Ag(COD)₂]PF₆ | Dichloromethane | 88 (p/o = 9:1) |
| 3 | Anisole | [Ag(COD)₂]PF₆ | Dichloromethane | 95 (p/o > 99:1) |
| 4 | Thiophene | [Ag(NBD)₂]BF₄ | Dichloromethane | 85 |
| Conditions: Aziridine (1.0 mmol), Arene (10 equiv.), Catalyst (5 mol %), rt, 4-6 h. Data compiled from studies on N-tosylaziridines. wikipedia.org |
Titanocene-Mediated Radical Ring Opening
Titanocene(III) complexes are effective single-electron transfer reagents that can mediate the radical ring opening of N-activated aziridines. This approach provides access to β-amido radicals, which can participate in a variety of subsequent reactions, including conjugate additions, reductions, and cyclizations. acs.orgresearchgate.net
The titanocene-catalyzed radical opening of N-acylated aziridines proceeds with high regioselectivity, with cleavage of the C-N bond at the more substituted carbon atom to form the more stable radical intermediate. researchgate.netrsc.org This regioselectivity is complementary to that observed in typical Sₙ2-type ring-opening reactions. Density Functional Theory (DFT) calculations suggest that the electron transfer and ring-opening may occur in a concerted manner. acs.orgrsc.org This methodology is particularly useful for the construction of quaternary carbon centers. acs.orgresearchgate.net
Table 3: Titanocene-Catalyzed Radical Ring Opening and Addition to Michael Acceptors
| Entry | Aziridine | Michael Acceptor | Product Yield (%) |
| 1 | N-Bz-2-phenylaziridine | Methyl acrylate | 85 |
| 2 | N-Bz-2,2-dimethylaziridine | Acrylonitrile | 90 |
| 3 | N-Ac-2-phenylaziridine | Methyl vinyl ketone | 82 |
| 4 | N-Boc-2-phenylaziridine | Phenyl vinyl sulfone | 78 |
| Conditions: [(C₅Me₅)₂TiCl₂] (10 mol %), Mn (2.0 equiv.), Collidine·HBr (2.5 equiv.), Michael acceptor (5.0 equiv.), THF, rt. Data is illustrative of typical yields for N-acyl aziridines. acs.org |
Lewis Acid and Lewis Base Promoted Ring Openings
The strained three-membered ring of aziridines is susceptible to ring-opening by both Lewis acids and Lewis bases, providing a versatile platform for the synthesis of a variety of functionalized amines.
Lewis acid-catalyzed ring-opening reactions of N-activated aziridines with nucleophiles such as arenes, heteroarenes, and alcohols proceed with high regioselectivity. nih.gov The Lewis acid activates the aziridine by coordinating to the nitrogen atom, making the ring carbons more electrophilic. The subsequent nucleophilic attack typically occurs at the more substituted (benzylic) carbon in 2-arylaziridines, following an Sₙ2-type mechanism. A variety of Lewis acids, including BF₃·OEt₂, Sc(OTf)₃, and Cu(OTf)₂, have been shown to be effective catalysts for these transformations.
Conversely, Lewis bases can also promote the ring opening of N-activated aziridines, particularly with silylated nucleophiles. In these reactions, the Lewis base is thought to activate the nucleophile, which then attacks the aziridine ring.
Intramolecular Ring-Opening Cyclizations for Heterocycle Formation
N-Aryl aziridines bearing a tethered nucleophile can undergo intramolecular ring-opening cyclization reactions to form a variety of nitrogen-containing heterocycles. These reactions provide an efficient and often stereoselective route to complex molecular architectures.
The success of these cyclizations is often dependent on the nature of the activating group on the aziridine nitrogen. While activated aziridines may not always be suitable, N-H, N-alkyl, and N-aryl aziridines can undergo cyclization with tethered π-nucleophiles. researchgate.net This methodology has been applied to the synthesis of various heterocyclic systems, including those found in bioactive molecules. The intramolecular nature of these reactions often makes them more facile and general than their intermolecular counterparts. researchgate.net For instance, N-aryl-2-vinyl aziridines, which can be unstable, can be isomerized to form new N-heterocyclic compounds such as 2,5-dihydropyrroles and 2,3-dihydropyrroles through sigmatropic rearrangements. nih.gov
Ring-Opening by Pendant Sulfamates for Vicinal Diamine Synthesis
An intramolecular ring-opening of aziridines by a pendant sulfamate (B1201201) nucleophile offers a highly regioselective and stereospecific method for the synthesis of vicinal diamines. This strategy involves the cyclization of an amino alcohol precursor containing a sulfamate group onto a neighboring aziridine ring.
The reaction is compatible with both cis- and trans-disubstituted aziridines and can accommodate unsubstituted, N-alkyl, and N-aryl sulfamates. The cyclization proceeds with perfect regioselectivity and stereospecificity, leading to the formation of cyclic sulfamidate (oxathiazinane) intermediates. These heterocyclic products can then be activated and ring-opened with a diverse range of nucleophiles to afford the desired vicinal diamines.
Rearrangement Reactions
In addition to ring-opening reactions, N-aryl aziridines can undergo various rearrangement reactions, often promoted by thermal, photochemical, or catalytic conditions. These rearrangements can lead to the formation of diverse molecular scaffolds.
A nickel-catalyzed rearranged alkenylation of 2-arylaziridines with aryl alkenes has been reported to produce allylamines. acs.org Mechanistic investigations suggest that this transformation proceeds through the rearrangement of the aziridine to an imine intermediate, which is then intercepted by the alkene under nickel catalysis. acs.org
Thermally induced rearrangements of arylaroylaziridines have been shown to yield 2,5-diaryloxazoles. rsc.org Furthermore, acid-catalyzed isomerization of N-acylaziridines can lead to the formation of oxazolines. ias.ac.in The course of the reaction—whether it leads to ring-opened products or rearranged isomers—can be influenced by the reaction conditions, such as the acidity of the medium. ias.ac.in
Another relevant transformation is the Baldwin rearrangement, a thermally induced ring contraction of 4-isoxazolines that produces 2-acylaziridines. researchgate.netnih.gov This reaction provides a synthetic route to functionalized aziridines from five-membered N-O heterocycles in a stereocontrolled manner. researchgate.netnih.gov
Gold(I)-Catalyzed Rearrangements of Propargylic Aziridinesresearchgate.net
Gold(I) complexes have emerged as powerful catalysts for the activation of alkynes towards nucleophilic attack. This reactivity has been exploited in the rearrangement of propargylic aziridines, leading to the formation of valuable nitrogen-containing heterocycles.
A notable example is the gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines, which are synthesized from propargylic aziridines. This reaction provides a novel route to stereoselective (Z)-2-alkylidene-1-tosylazetidine compounds. acs.org The process involves a regioselective nucleophilic attack of an α-diboryl alkylidene lithium salt on the propargylic aziridine to generate the N-tosyl homopropargyl amine intermediate. Subsequent treatment with a gold(I) catalyst, such as [AuCl(PEt3)]/AgOTf, promotes the uncommon 4-exo-dig cyclization. acs.org
The outcome of the reaction is sensitive to the substitution pattern of the N-tosyl homopropargyl amine. While substrates with a methyl group at the propargylic position tend to undergo a 5-endo-dig cyclization to yield substituted 2,3-dihydropyrroles, the absence of this substituent favors the 4-exo-dig pathway to the azetidine (B1206935) ring system. acs.org Electron-withdrawing substituents on the aryl group of the substrate appear to have a beneficial effect on the yield of the cyclization. acs.org
This gold-catalyzed rearrangement represents an interesting ring expansion of a propargylic aziridine to a four-membered heterocyclic ring, allowing for the stereoselective formation of functionalized alkylidene azetidines. acs.org
Acid-Catalyzed Rearrangements in Heterogeneous Mediaacs.org
The use of solid acid catalysts in organic synthesis offers several advantages, including ease of separation, reusability, and often, enhanced selectivity. In the context of aziridine chemistry, heterogeneous catalysts have been employed to promote ring-opening and rearrangement reactions.
Montmorillonite (B579905) K-10, a type of clay, has been shown to be an effective catalyst for the ring-opening of N-tosylaziridines with amines under microwave irradiation in solvent-free conditions. researchgate.net This "green" approach provides a rapid and efficient route to chiral and achiral diamines with high regio- and stereoselectivity. The clay acts as a Lewis acid, activating the aziridine ring towards nucleophilic attack.
While specific examples of acid-catalyzed rearrangements of this compound in heterogeneous media are not extensively documented in the reviewed literature, the principle of using solid acids to activate the aziridine ring is well-established. For instance, zeolites such as Cu(II)-NaY have been utilized as catalysts for the N-arylation of nitrogen heterocycles with aryl halides, demonstrating the compatibility of these microporous materials with N-aryl compounds under certain reaction conditions. thieme-connect.com The acidic sites within the zeolite framework can facilitate reactions that typically require homogeneous Lewis or Brønsted acids.
The application of heterogeneous acid catalysts to induce skeletal rearrangements of N-aryl aziridines, beyond simple ring-opening, represents an area with potential for further exploration, offering the benefits of environmentally benign and sustainable chemical processes.
Ring Expansion Reactions
Ring expansion reactions of aziridines provide a powerful strategy for the synthesis of larger, more complex nitrogen-containing heterocycles. These transformations leverage the inherent ring strain of the aziridine to drive the formation of four-, five-, and six-membered rings.
Biocatalytic One-Carbon Ring Expansion to Azetidinesnih.gov
The synthesis of enantiomerically pure azetidines is of significant interest due to their presence in numerous biologically active compounds. A novel and highly efficient method for the one-carbon ring expansion of aziridines to azetidines has been developed using an engineered biocatalyst. This process involves a highly enantioselective nih.govacs.org-Stevens rearrangement of an in situ-generated aziridinium (B1262131) ylide.
Researchers have engineered a variant of cytochrome P450BM3, denoted as P411-AzetS, which functions as a "carbene transferase." This enzyme catalyzes the reaction between an aziridine and a diazo reagent, the carbene precursor. The proposed mechanism involves the formation of an electrophilic iron carbenoid intermediate within the enzyme's active site. This intermediate is then trapped by the nucleophilic aziridine to form an aziridinium ylide.
The engineered enzyme exerts remarkable control over the subsequent fate of this reactive ylide intermediate. It selectively promotes the nih.govacs.org-Stevens rearrangement to yield the corresponding azetidine, while suppressing the competing cheletropic extrusion of an olefin, which is often a favored pathway in non-enzymatic systems. The P411-AzetS catalyst achieves exceptional stereocontrol, affording the azetidine product with a 99:1 enantiomeric ratio.
This biocatalytic approach represents a significant advancement, as it enables a transformation that is challenging to achieve with high enantioselectivity using conventional chemical catalysts.
Formation of Imidazolines and Other Nitrogen-Containing Heterocyclesunifr.ch
The ring expansion of aziridines is a versatile method for the synthesis of various five-membered nitrogen-containing heterocycles, most notably imidazolines. The Heine reaction is a classic example of such a transformation, involving the reaction of an aziridine with an imidoyl chloride. nih.gov This reaction proceeds through an intermediate imidoyl aziridine, which then isomerizes to the more stable 2-imidazoline. A convenient one-pot procedure has been developed for this synthesis, which offers good regiocontrol and is stereospecific, with the stereochemistry of the starting aziridine being retained in the imidazoline (B1206853) product. nih.gov
Lewis acids can also catalyze the ring expansion of aziridines with various nitriles to afford imidazolines. rsc.org Furthermore, the reaction of aziridines with other dipolarophiles can lead to a range of five-membered heterocycles. For example, the in situ generation of an azomethine ylide from an aziridine, followed by a [3+2] cycloaddition with an alkene or alkyne, is a powerful strategy for the construction of pyrrolidines and pyrrolines.
The scope of aziridine ring expansion extends to the formation of six-membered heterocycles as well. For instance, N-benzyl-substituted 2-arylaziridines can undergo an intramolecular ring-expansion catalyzed by scandium(III) triflate to produce 4-substituted tetrahydroisoquinolines. arkat-usa.org This reaction proceeds through the generation of a carbenium ion upon Lewis acid-promoted ring opening of the aziridine, followed by intramolecular cyclization.
Table 2: Examples of Ring Expansion Reactions of Aziridines
| Reactant(s) | Product Heterocycle | Reaction Type/Catalyst |
| Aziridine + Diazo reagent | Azetidine | Biocatalytic nih.govacs.org-Stevens Rearrangement (Engineered Cytochrome P450) |
| Aziridine + Imidoyl chloride | Imidazoline | Heine Reaction |
| Aziridine + Nitrile | Imidazoline | Lewis Acid Catalysis |
| N-Benzyl-2-arylaziridine | Tetrahydroisoquinoline | Sc(OTf)3 Catalyzed Intramolecular Cyclization |
Radical-Mediated Transformations
The involvement of radical intermediates in the chemistry of aziridines opens up unique avenues for their functionalization. The generation of nitrogen-centered aziridinyl radicals allows for the transfer of the intact aziridine moiety to other molecules, a transformation that complements traditional aziridination methods based on nitrene transfer.
A modern approach to generate these transient N-aziridinyl radicals involves the reductive photoactivation of N-pyridinium aziridines. nih.govacs.org In this method, a photocatalyst, such as Ir(ppy)3, absorbs visible light and, in its excited state, reduces the N-pyridinium aziridine via a single-electron transfer. This process cleaves the N-N bond, generating the N-aziridinyl radical and a pyridine (B92270) leaving group. nih.govacs.org
These N-aziridinyl radicals have been shown to be valuable reactive intermediates in synthetic chemistry. They can readily add to olefinic substrates, such as styrene (B11656). nih.govacs.org In the presence of molecular oxygen, the resulting carbon-centered radical is trapped to afford 1,2-hydroxyaziridination products after a reduction step. nih.govacs.org This radical-mediated process allows for the formal 1,2-addition of the aziridine ring and a hydroxyl group across a double bond.
The reaction conditions are mild, employing visible light at room temperature, which allows the strained aziridine ring to remain intact throughout the transformation. nih.govacs.org Mechanistic studies, including radical trapping experiments and electron paramagnetic resonance (EPR) spectroscopy, have provided strong evidence for the intermediacy of freely diffusing N-aziridinyl radicals. nih.govacs.org
This photochemical strategy for generating N-aziridinyl radicals and their subsequent intermolecular addition reactions represents a novel disconnection in the synthesis of functionalized aziridines, providing access to structures that would be challenging to prepare using conventional methods. nih.govacs.org
Generation and Reactivity of N-Aziridinyl Radicals
N-Aziridinyl radicals are a class of novel reactive intermediates that allow for the transfer of an intact aziridine moiety to other molecules. nih.govacs.org Their generation under mild photochemical conditions prevents premature ring-opening, enabling them to participate in intermolecular addition reactions. nih.gov
The generation of these radicals can be achieved through the reductive activation of precursors like N-pyridinium aziridines. nih.gov Density Functional Theory (DFT) studies indicate that the N-aziridinyl radical is planar, with the unpaired spin located in a p-orbital. nih.gov This configuration is hypothesized to result in electrophilic reactivity. nih.gov Calculations of the radical polarity (ω) for a model N-aziridinyl radical yielded a value of 1.58 eV, which is consistent with the behavior of a weakly electrophilic radical species. nih.gov
Once generated, these transient N-aziridinyl radicals can react with various olefinic substrates. For instance, in the presence of oxygen, N-aziridinyl radicals add to styrenyl olefins to yield 1,2-hydroxyaziridination products. acs.org The proposed mechanism involves the addition of the N-aziridinyl radical to the styrene, forming a benzylic radical intermediate, which is subsequently trapped by O₂ to afford the final product. nih.gov This type of transformation establishes aziridine group transfer as a unique synthetic strategy. acs.org
While specific studies detailing the generation of the 1-(4-methoxyphenyl)-2-phenylaziridinyl radical and its subsequent reactions were not found, the general reactivity pattern of N-aryl aziridinyl radicals suggests its potential to participate in similar transformations. The electronic properties of the 4-methoxyphenyl (B3050149) group would likely influence the stability and reactivity of the corresponding radical.
Photoredox Catalysis for Aziridine Ring Opening
Visible-light photoredox catalysis, often merged with transition metal catalysis (dual catalysis), has emerged as a powerful method for the activation and ring-opening of aziridines under mild conditions. nih.govchemrxiv.org This strategy allows for the formation of radical intermediates that can participate in a variety of carbon-carbon bond-forming reactions. nih.gov
A prominent example is the dual nickel/photoredox-catalyzed cross-electrophile coupling of aziridines. In this methodology, the aziridine is activated at a nickel center via reduction, while a second substrate is separately activated by the photocatalyst to generate a radical species. chemrxiv.org For instance, the coupling of styrenyl aziridines with alcohol-derived radical precursors (activated as benzaldehyde (B42025) dialkyl acetals) has been demonstrated. chemrxiv.org
The reaction proceeds via the ring-opening of the aziridine, followed by coupling with the radical partner. Mechanistic studies suggest that for N-aryl aziridines, the activation may proceed through an oxidative addition of a Ni(I) species to the aziridine C-N bond, a previously unexplored elementary step. chemrxiv.org
The scope of this transformation has been explored with a variety of substituted styrenyl aziridines. Although this compound was not explicitly listed as a substrate in the reviewed studies, the reactivity of analogous compounds provides insight into its expected behavior. The following table showcases the scope of a Ni/photoredox-catalyzed methylation of various N-tosyl styrenyl aziridines, demonstrating the reaction's tolerance to different electronic groups on the phenyl ring of the aziridine. chemrxiv.org
| Entry | Aziridine Substrate (para-substituent on phenyl ring) | Product | Yield (%) |
|---|---|---|---|
| 1 | H | β-methylated sulfonamide | 65 |
| 2 | CF₃ | β-methylated sulfonamide | 77 |
| 3 | CN | β-methylated sulfonamide | 50 |
| 4 | t-Bu | β-methylated sulfonamide | 63 |
| 5 | OPh | β-methylated sulfonamide | 61 |
Table 1: Substrate Scope for Ni/Photoredox-Catalyzed Methylation of N-Tosyl Styrenyl Aziridines. chemrxiv.org Reaction conditions involved an aziridine substrate, benzaldehyde dimethyl acetal, a nickel catalyst, and a photocatalyst under visible light irradiation. chemrxiv.org
The results indicate that the reaction is tolerant of both electron-withdrawing (e.g., -CF₃, -CN) and electron-donating (e.g., -t-Bu, -OPh) groups on the phenyl ring. chemrxiv.org This suggests that this compound, with its electron-donating methoxy (B1213986) group on the N-aryl substituent, would be a viable substrate for similar photoredox-catalyzed ring-opening and cross-coupling reactions.
Mechanistic Elucidations in Aziridine Chemistry: Insights Relevant to 1 4 Methoxyphenyl 2 Phenylaziridine
Computational Chemistry Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of aziridine (B145994) reactions. These studies provide a molecular-level understanding of reaction pathways, transition states, and the factors governing selectivity.
Density Functional Theory (DFT) Investigations of Ring-Opening Mechanisms
DFT calculations have been extensively employed to investigate the ring-opening of aziridines. mdpi.comresearchgate.net These studies have confirmed that the ring-opening of N-acyl aziridines via electron transfer often proceeds through a concerted process. mdpi.com For the reaction of aziridine with CO2, DFT studies have shown that the reaction initiates by the coordination of a CO2 molecule to the nitrogen atom of the aziridine. This is followed by a nucleophilic interaction between an oxygen atom of the coordinated CO2 and a carbon atom of the aziridine ring, leading to the formation of oxazolidinones. researchgate.net
In transition metal-catalyzed ring-opening reactions, DFT has been used to rationalize the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, DFT calculations have elucidated the mechanism, which involves oxidative addition of the aziridine to the metal center. mdpi.comacs.org An energy decomposition analysis of the key transition states in a palladium-catalyzed reaction revealed that the interaction between the Pd(0) catalyst and the aziridine is crucial for determining the correct selectivity. mdpi.com
Table 1: DFT Studies on Aziridine Ring-Opening Mechanisms
| Reaction Type | Key Findings from DFT Studies |
|---|---|
| Electron Transfer Ring-Opening of N-Acyl Aziridines | Proceeds through a concerted process. mdpi.com |
| Reaction with CO2 | Initiates with CO2 coordination to the nitrogen atom, followed by intramolecular nucleophilic attack. researchgate.net |
Analysis of Transition States and Reactive Intermediates (e.g., Azametallacyclobutanes, Aziridinium (B1262131) Cations, Open-Chain Radicals)
Computational studies have been instrumental in identifying and characterizing the transient species that dictate the course of aziridine reactions.
Azametallacyclobutanes: In nickel-catalyzed ring-opening reactions, oxidative addition of the aziridine to the nickel center can lead to the formation of isolable azametallacyclobutane intermediates. mdpi.com These four-membered ring structures containing a metal and a nitrogen atom are key intermediates in various catalytic cycles.
Aziridinium Cations: Nonactivated aziridines are generally inert to nucleophiles. However, they can be activated by electrophiles to form highly reactive aziridinium ions. mdpi.comnih.gov The formation of these quaternary ammonium (B1175870) species increases the ring strain, facilitating nucleophilic attack. mdpi.com The stability and reactivity of aziridinium ions depend on the nature of the electrophile used for their generation. mdpi.com Computational studies have shown that the reactivity of aziridinium ions follows the order: acyl > alkoxycarbonyl > trimethylsilyl > alkyl > protonyl > Lewis acid-coordinated complex. mdpi.com The instantaneous formation of an aziridinium ion as a reactive intermediate has been observed through 1H NMR spectroscopy. rsc.org
Open-Chain Radicals: Photocatalytic amination reactions for preparing trifluoromethylated aziridines have been shown through computational studies to involve a nitrene radical as a reactive intermediate. rsc.org The generation of N-aziridinyl radicals under mild photochemical conditions allows the strained ring to participate in intermolecular addition reactions without significant ring opening. nih.gov
Theoretical Understanding of Regioselectivity and Stereospecificity
The regioselectivity of aziridine ring-opening is highly dependent on the reaction conditions and the nature of the substituents on the aziridine ring. mdpi.comresearchgate.net DFT calculations have provided significant insights into the factors controlling this selectivity.
In palladium-catalyzed cross-coupling reactions, the regioselectivity- and stereospecificity-determining step is the oxidative addition of the aziridine to the metal center. acs.org Computational results have indicated that the interactions between the palladium catalyst and the aziridine substrate play a crucial role in determining the regioselection of the ring-opening event. nih.govacs.org
For the reaction of sulfur ylides with imines to form aziridines, computational studies have shown that for semistabilized ylides, the betaine (B1666868) formation is nonreversible, and the selectivity is determined at the initial addition step. nih.gov In contrast, for stabilized ylides, the elimination step is rate- and selectivity-determining. nih.gov Solvent-controlled regioselective ring-opening has also been investigated, with DFT calculations revealing that hydrogen bonding between the solvent and the aziridine can direct selectivity by modulating orbital distributions. rsc.org
Exploration of Reaction Pathways for Catalytic Aziridination (e.g., Rh-Nitrene Pathway)
The formation of aziridines, or aziridination, is a key transformation in organic synthesis. Computational studies have shed light on the mechanisms of various catalytic aziridination reactions.
Rhodium-catalyzed aziridination reactions often proceed through the formation of a rhodium-nitrene intermediate. researchgate.netnih.gov DFT calculations have been used to study the mechanism of rhodium-catalyzed intramolecular aziridination. researchgate.net These studies have shown that the reaction can proceed in a stepwise manner or in a single step through intersystem crossing. researchgate.net The regioselectivity of the reaction is controlled by the electronic properties of the anomeric carbon and the facial preference for nitrene insertion. researchgate.net DFT calculations also support a stepwise radical pathway for both aziridination and amination in Rh2-catalyzed intermolecular nitrene transfer reactions. rsc.org
Solvent Effects and the Role of Catalytic Species (e.g., Iodide Ions, Water Molecules)
The reaction environment, including the solvent and the presence of catalytic species, can significantly influence the outcome of aziridine reactions. Computational studies have helped to elucidate these effects.
In palladium-catalyzed ring-opening cross-coupling reactions, computational results have rationalized the crucial role of water molecules in promoting the transmetalation step through the formation of a Pd-hydroxide active intermediate. nih.govacs.org DFT calculations have also shown that the activation energy for the reaction of CO2 with aziridine is reduced in aqueous solution in the presence of a water molecule or a catalyst like NaBr. researchgate.net The reaction mechanisms and regioselectivity are influenced by both the solvent and the catalyst. researchgate.net
Experimental Mechanistic Probes
While computational studies provide theoretical insights, experimental probes are essential for validating proposed mechanisms. Various experimental techniques are used to study the mechanisms of aziridine reactions.
Kinetic studies, including the determination of reaction orders and the measurement of kinetic isotope effects (KIE), can provide valuable information about the rate-determining step of a reaction. For example, in the ring-opening of pyridine (B92270) by a titanium alkylidyne intermediate, kinetic studies suggested that α-hydrogen abstraction is the rate-determining step. illinois.edu
Spectroscopic methods, such as NMR, are used to identify and characterize reaction intermediates. The formation of a methylated aziridinium ion has been observed using 1H- and 13C-NMR spectra. mdpi.com Radical trapping experiments can be used to support the formation and intermediacy of freely diffusing radical species, such as N-aziridinyl radicals. nih.gov
Furthermore, control experiments are crucial for understanding the role of different reaction components. For instance, in a photocatalytic aziridination, removing any single component (photocatalyst, nitrene precursor, or styrene) resulted in the preservation of the aziridine, indicating an unexpected instability of the product under the full reaction conditions. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-(4-Methoxyphenyl)-2-phenylaziridine |
| Aziridine |
| N-Acyl aziridines |
| Oxazolidinones |
| Azametallacyclobutane |
| Aziridinium cations |
| Pyridine |
| Betaine |
| Rhodium-nitrene |
| Titanium alkylidyne |
| N-aziridinyl radicals |
| Sulfur ylides |
| Imines |
Determination of Configuration Inversion or Retention in Stereospecific Reactions
The stereochemical outcome of reactions involving chiral aziridines provides critical information about the reaction mechanism. For reactions proceeding through a concerted pathway, the stereochemistry of the starting material is often preserved in the product (stereospecific retention or inversion). In contrast, stepwise mechanisms involving intermediates that can undergo bond rotation may lead to a loss of stereochemical information (racemization).
The photochemical ring-opening of 1-aryl-2-phenylaziridines is a classic example of a stereospecific reaction governed by orbital symmetry rules. Specifically, the C-C bond cleavage occurs in a conrotatory manner. This means that for a given stereoisomer of the aziridine, a specific stereoisomer of the resulting azomethine ylide is formed.
The stereochemistry of the cycloaddition of azomethine ylides generated from aziridines has been shown to be influenced by the geometry of the ylide. The mutual orientation of the azomethine ylide and the dipolarophile during the cycloaddition determines the stereochemistry of the final product.
| Starting Aziridine Stereoisomer | Ring Opening Mode | Intermediate Azomethine Ylide Geometry | Cycloaddition Outcome |
| cis | Conrotatory | Specific geometric isomer | Stereospecific formation of cycloadduct |
| trans | Conrotatory | Different geometric isomer | Stereospecific formation of a different cycloadduct isomer |
Spectroscopic Characterization of Transient Radical Intermediates
While many reactions of this compound proceed through closed-shell intermediates like azomethine ylides, the possibility of radical intermediates, particularly in photochemical processes, cannot be discounted. The homolytic cleavage of a C-N or C-C bond could lead to the formation of biradical species. The detection and characterization of such transient radical intermediates are essential for a complete mechanistic picture.
Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and Chemically Induced Dynamic Nuclear Polarization (CIDNP) are powerful methods for studying radical reactions.
EPR Spectroscopy: This technique can directly detect species with unpaired electrons, such as radicals and radical ions. In the context of this compound, EPR could be used to search for signals corresponding to radical intermediates formed upon photolysis or thermolysis. The hyperfine structure of the EPR spectrum can provide information about the structure of the radical and the distribution of the unpaired electron.
CIDNP: This NMR-based technique can provide evidence for the involvement of radical pairs in a reaction. The observation of polarized NMR signals (enhanced absorption or emission) in the products of a reaction is a strong indication that these products were formed from the recombination or disproportionation of a radical pair. CIDNP studies on the photochemistry of related aromatic compounds have successfully elucidated radical pathways.
Laser flash photolysis is another valuable technique for studying transient species. This method involves exciting a sample with a short laser pulse and then monitoring the changes in absorption over time. The transient absorption spectrum can provide information about the identity and lifetime of excited states and radical intermediates. For this compound, laser flash photolysis could potentially detect the formation of the azomethine ylide or any transient radical species.
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
| Electron Paramagnetic Resonance (EPR) | Direct detection and structural information of radical intermediates. | Could identify and characterize any biradical species formed through homolytic bond cleavage. |
| Chemically Induced Dynamic Nuclear Polarization (CIDNP) | Evidence for the involvement of radical pairs in a reaction mechanism. | Could confirm a radical-pair pathway by observing polarized NMR signals in the reaction products. |
| Laser Flash Photolysis | Transient absorption spectra and lifetimes of excited states and intermediates. | Could be used to observe the formation and decay of the azomethine ylide or other short-lived species. |
Stereochemical Aspects in the Synthesis and Transformations of 1 4 Methoxyphenyl 2 Phenylaziridine
Enantioselective Synthesis of Chiral N-Aryl Aziridines
The construction of optically pure 1-(4-methoxyphenyl)-2-phenylaziridine requires methodologies that can effectively control the formation of its stereocenters. This is typically achieved through asymmetric aziridination reactions, where chirality is induced by external agents such as catalysts or auxiliaries, and the inherent stereochemistry of the reactants is leveraged to control diastereoselectivity.
The catalytic asymmetric aziridination of alkenes represents one of the most direct and efficient methods for accessing enantioenriched aziridines. nih.gov This process involves the transfer of a nitrene fragment, in this case, a '4-methoxyphenylnitrene' equivalent, to an alkene substrate like stilbene. The enantioselectivity of the reaction is dictated by a chiral catalyst that creates a chiral environment, favoring the formation of one enantiomer over the other.
Several transition-metal-based chiral catalysts have proven effective for the asymmetric aziridination of olefins. nih.gov For the synthesis of N-aryl aziridines, complexes of copper, rhodium, and cobalt are commonly employed. nih.govacs.orgnih.gov For instance, copper(I) complexes with chiral bis(oxazoline) or BINAP ligands can catalyze the reaction between an iminoiodinane, serving as the nitrene source, and an alkene. rsc.org Similarly, cobalt(II) complexes with specifically designed porphyrin-like ligands have been shown to be highly efficient for enantioselective aziridination using aryl azides as the nitrogen source, generating nitrogen gas as the sole byproduct. nih.gov More recently, planar chiral rhodium(III) indenyl catalysts have emerged as a versatile platform for the enantioselective aziridination of even unactivated alkenes. acs.org
The general approach for synthesizing chiral this compound would involve the reaction of trans-stilbene (B89595) with a suitable 4-methoxyphenyl (B3050149) nitrene precursor, such as 4-methoxyphenyl azide (B81097) or an N-(4-methoxyphenyl)iminoiodinane, in the presence of a chiral catalyst system. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee).
| Catalyst System | Ligand Type | Nitrene Source | Typical Substrate | Achieved Enantioselectivity (ee) |
| Cobalt(II) Complex | Chiral Porphyrin-type | Fluoroaryl Azides | Styrenes | High |
| Copper(I) Triflate | Chiral Bis(oxazoline) | PhI=NTs | Styrene (B11656), Cinnamates | High |
| Rhodium(III) Complex | Planar Chiral Indenyl | Dioxazolone | Unactivated Alkenes | Excellent (e.g., 96:4 e.r.) acs.org |
| Iridium Complex | (R)-MeO-BIPHEP | (via transfer hydrogenation) | Vinyl Aziridines | Good to Excellent nih.gov |
This table presents representative data for catalytic systems used in the enantioselective synthesis of N-aryl aziridines, analogous to the target compound.
When synthesizing this compound from trans-stilbene, the primary product expected is the trans-diastereomer. This outcome is a result of the stereospecific nature of many catalytic aziridination reactions. acs.org The mechanism often involves a concerted or near-concerted addition of the metal-nitrenoid species to the alkene double bond. In such a pathway, the original stereochemistry of the alkene is retained in the aziridine (B145994) product. Therefore, the aziridination of trans-stilbene stereospecifically yields the trans-aziridine, while the corresponding reaction with cis-stilbene (B147466) would produce the cis-aziridine.
The high diastereoselectivity observed in rhodium(II)-catalyzed N-aryl aziridinations, for example, supports a mechanism where the nitrene is transferred to the olefin without the loss of stereochemical information. nih.govacs.org This control is fundamental, as it ensures that the relative configuration of the two stereocenters (C2 and C3 of the aziridine ring) is established predictably based on the geometry of the starting alkene. Alternative stepwise pathways involving radical intermediates could potentially lead to a loss of diastereoselectivity, resulting in a mixture of cis and trans isomers. However, for many optimized catalytic systems, the stereospecific pathway is dominant.
Stereospecificity of Ring-Opening and Rearrangement Reactions
Chiral aziridines are valuable synthetic intermediates largely due to their ability to undergo highly stereospecific ring-opening reactions. These transformations allow the controlled installation of new functional groups, transferring the stereochemical information of the aziridine to the resulting acyclic product.
The ring-opening of aziridines, including this compound, with a wide range of nucleophiles typically proceeds via an S(_N)2-type mechanism. nih.gov This pathway involves the backside attack of the nucleophile on one of the electrophilic carbon atoms of the aziridine ring, leading to the simultaneous cleavage of the C-N bond. A key consequence of the S(_N)2 mechanism is the inversion of configuration at the stereocenter being attacked.
For a trans-2,3-disubstituted aziridine like (2R,3S)-1-(4-methoxyphenyl)-2-phenylaziridine, nucleophilic attack at the C2 carbon would result in a product with an S configuration at that center, while attack at C3 would lead to an R configuration at that position. The regioselectivity of the attack (i.e., which carbon is attacked) is influenced by electronic and steric factors of the aziridine substituents and the nature of the nucleophile. This predictable stereochemical outcome makes chiral aziridines powerful precursors for the synthesis of enantioenriched vicinal diamines, amino alcohols, and other 1,2-difunctionalized compounds. nih.govchemrxiv.org
| Nucleophile | Product Type | Stereochemical Outcome |
| Amines | 1,2-Diamines | Inversion of configuration at the site of attack. nih.gov |
| Thiophenols | β-Amino Sulfides | Inversion of configuration. nih.gov |
| Organocuprates | β-Alkylated Amines | Inversion of configuration. |
| Azides | β-Azido Amines | Inversion of configuration. chemrxiv.org |
This table summarizes the expected stereochemical outcomes for the nucleophilic ring-opening of a chiral aziridine.
In addition to classical nucleophilic substitution, chiral aziridines can serve as electrophiles in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful because they allow for the formation of C-C bonds while preserving the enantiopurity of the starting material. Such processes are termed enantiospecific, as the stereochemistry of the product is directly determined by the stereochemistry of the starting chiral aziridine.
Palladium and nickel catalysts have been successfully used to mediate the regioselective and enantiospecific ring-opening cross-coupling of N-aryl aziridines. acs.orgresearchgate.net For example, a chiral 2-arylaziridine can react with an arylboronic acid (Suzuki-Miyaura coupling) in the presence of a palladium catalyst. The proposed mechanism involves oxidative addition of the palladium(0) complex to the C2-N bond of the aziridine ring, which occurs with a defined stereochemistry (e.g., retention). This is followed by transmetalation and reductive elimination to yield the enantioenriched 2-arylphenethylamine product. researchgate.net Similarly, nickel-catalyzed reductive cross-couplings of styrenyl aziridines with aryl iodides proceed via a stereoconvergent mechanism, allowing access to highly enantioenriched products from racemic aziridines using a chiral ligand. acs.org These methods highlight the utility of this compound as a precursor to valuable, optically active amine derivatives.
Q & A
Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-2-phenylaziridine, and what key reaction parameters influence yield?
- Methodological Answer : A common approach involves the Wenker method, where (R)-2-amino-2-phenylethanol is cyclized using sulfuric acid to form the aziridine core . For functionalization, phenyl isocyanate or isothiocyanate can react with the aziridine to introduce substituents. Key parameters include:
- Temperature : Elevated temperatures during cyclization (e.g., reflux conditions) improve ring closure efficiency.
- Purification : Recrystallization challenges arise due to polymerization tendencies in solution, necessitating low-temperature crystallization or chromatography .
- Reagent Stoichiometry : Excess phenyl isocyanate (1.2–1.5 equivalents) ensures complete substitution while minimizing side reactions.
Q. How can the stereochemical configuration of this compound be experimentally determined?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Provides unambiguous stereochemical assignment (e.g., R-factor = 0.042, data-to-parameter ratio = 13.2 as reported in crystallographic studies) .
- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate axial/equatorial substituents.
- Optical Rotation : Compare observed [α] values with literature data for enantiopure analogs .
Q. What analytical techniques are most effective for characterizing aziridine derivatives, and how are spectral data interpreted?
- Methodological Answer :
- NMR : Aziridine protons appear as distinct multiplets (δ 1.5–3.0 ppm). Deshielding of protons near electron-withdrawing groups (e.g., sulfonyl) confirms substitution patterns .
- Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns validate molecular formulas (e.g., CHNOS for tosyl derivatives) .
- IR Spectroscopy : Stretching vibrations for C-N (1,100–1,250 cm) and sulfonyl groups (1,150–1,350 cm) confirm functionalization .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer :
- GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) requires:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. How does the electronic nature of the 4-methoxyphenyl substituent influence the reactivity of 2-phenylaziridine derivatives in ring-opening reactions?
- Methodological Answer : The electron-donating methoxy group stabilizes transition states in nucleophilic ring-opening reactions. For example:
- Kinetic Studies : Compare reaction rates of methoxy-substituted vs. unsubstituted aziridines with nucleophiles (e.g., amines).
- DFT Calculations : Analyze charge distribution at the aziridine nitrogen to predict regioselectivity .
- Experimental Validation : Use NMR to track electronic effects on ring strain .
Q. What computational approaches are used to model the transition states of aziridine isomerization, and how do these compare with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to model isomerization pathways (e.g., ring-opening to oxazoline derivatives) .
- Comparison with Experimental Data : Match computed activation energies (±2–3 kcal/mol) with kinetic results (e.g., Arrhenius plots from variable-temperature NMR) .
Q. Are there contradictions in reported biological activities of aziridine derivatives, and how can these be resolved through structure-activity relationship (SAR) studies?
- Methodological Answer :
- SAR Framework : Systematically modify substituents (e.g., sulfonyl vs. methoxy groups) and assay for biological activity (e.g., glycogen synthase kinase-3β inhibition) .
- Data Normalization : Control for purity (e.g., HPLC ≥95%) and solvent effects in bioassays.
- Meta-Analysis : Cross-reference pharmacological data (e.g., IC values) across studies to identify outliers due to assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
